3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one
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Overview
Description
Benzo[d][1,3]dioxole is a structural motif present in a variety of compounds that possess important pharmaceutical and biological applications . It’s an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . The synthesis was based on the well-known Pd-catalyzed arylation .Molecular Structure Analysis
The molecular structure of these compounds has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The synthesized compounds were transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied using techniques like thermal decomposition behavior and thermogravimetric analysis .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to 3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one have been synthesized and characterized, revealing their potential in various applications. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were synthesized and characterized using techniques like NMR, IR, and Mass spectroscopy (Kaneria et al., 2016).
Antimicrobial Activities
- The antimicrobial activities of similar compounds have been extensively studied. For example, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one showed potential antimicrobial properties against various bacteria and fungi (Ustabaş et al., 2020).
Antitumor Activity
- Some 1,2,4-oxadiazole natural product analogs bearing specific moieties have been synthesized and tested for antitumor activity, demonstrating significant potential in this area (Maftei et al., 2013).
Energetic Ionic Salts
- Energetic ionic salts containing a 1,2,4-oxadiazole ring and amino or triazene linkages have been synthesized, indicating the potential of such compounds in energetic materials (Pang et al., 2018).
Liquid Crystalline Properties
- Non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives have been synthesized and studied for their liquid crystalline properties, showing the relevance of such compounds in materials science (Ali & Tomi, 2018).
Mechanism of Action
Target of Action
Similar compounds bearing 3-n-fused heteroaryl moieties have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may have a similar effect on these pathways.
Result of Action
Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Future Directions
The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Properties
IUPAC Name |
3-(7-bromo-1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-5-1-4(8-11-9(13)16-12-8)2-6-7(5)15-3-14-6/h1-2H,3H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSWCDAIDOOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C3=NOC(=O)N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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